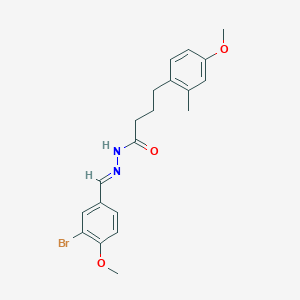![molecular formula C25H27N3O4 B297947 Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
科学研究应用
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has shown potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent, with promising results.
作用机制
The mechanism of action of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anticancer and anti-inflammatory effects through the inhibition of specific enzymes and proteins involved in these processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate have been studied extensively. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, with minimal toxicity to normal cells. Additionally, this compound has been shown to reduce inflammation in various animal models, indicating its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate for lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
未来方向
There are several future directions for research on Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the most significant directions is the further development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis process for this compound to increase its availability for research purposes. Furthermore, studies could investigate the potential of this compound for other applications, such as in the field of materials science or as a fluorescent probe.
合成方法
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex chemical compound that requires a multistep synthesis process. One of the most common methods for synthesizing this compound is through the reaction of 1-adamantylamine, 4-methylbenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction involves several steps, including the formation of an imine intermediate, which is subsequently cyclized to form the final product. Other methods for synthesizing this compound include the use of microwave irradiation and ultrasound-assisted methods.
属性
产品名称 |
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
分子式 |
C25H27N3O4 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H27N3O4/c1-3-32-24(31)20-19-21(23(30)27(22(19)29)18-6-4-14(2)5-7-18)28(26-20)25-11-15-8-16(12-25)10-17(9-15)13-25/h4-7,15-17H,3,8-13H2,1-2H3 |
InChI 键 |
ZGRKARDZFYUSJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C45CC6CC(C4)CC(C6)C5 |
规范 SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C45CC6CC(C4)CC(C6)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)


![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)